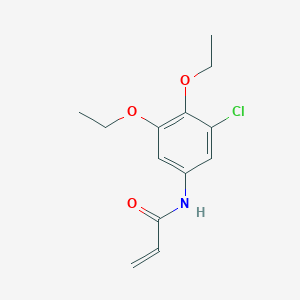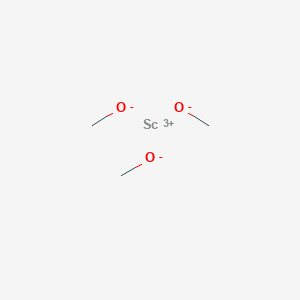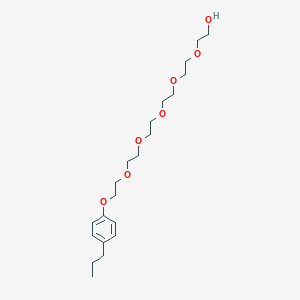![molecular formula C27H18O7 B14361454 Bis[4-(4-hydroxybenzoyl)phenyl] carbonate CAS No. 90315-91-6](/img/no-structure.png)
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is a chemical compound known for its unique structure and properties. It is a type of activated carbonate, which means it has an electron-withdrawing functionality substituted on the phenolic leaving group. This compound is used in various applications, particularly in the synthesis of polycarbonate resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with phenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a melt transcarbonation process. This process involves the reaction of diphenyl carbonate with 4-hydroxybenzoyl phenol at elevated temperatures. The melt transcarbonation process is solvent-free and yields high-quality polymer products .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or other substituted derivatives.
Scientific Research Applications
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate has several scientific research applications:
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and coatings.
Comparison with Similar Compounds
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the melt transcarbonation process for polycarbonate production.
Uniqueness
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is unique due to its specific structure, which provides enhanced reactivity compared to other carbonates. This makes it particularly useful in the synthesis of polycarbonates with improved properties, such as higher thermal stability and better mechanical strength .
Properties
| 90315-91-6 | |
Molecular Formula |
C27H18O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
bis[4-(4-hydroxybenzoyl)phenyl] carbonate |
InChI |
InChI=1S/C27H18O7/c28-21-9-1-17(2-10-21)25(30)19-5-13-23(14-6-19)33-27(32)34-24-15-7-20(8-16-24)26(31)18-3-11-22(29)12-4-18/h1-16,28-29H |
InChI Key |
RPVFAEFGBXCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
